

An In-depth Technical Guide to Methyl 2-methoxynicotinate: Chemical Properties and Structure

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Compound of Interest

Compound Name: *Methyl 2-methoxynicotinate*

Cat. No.: *B1337441*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of **Methyl 2-methoxynicotinate**, a key building block in medicinal chemistry and drug discovery. This document consolidates essential data, experimental protocols, and structural information to support research and development activities.

Core Chemical Properties

Methyl 2-methoxynicotinate is a pyridine derivative characterized by the presence of a methoxy group at the 2-position and a methyl ester at the 3-position of the pyridine ring. It presents as a colorless oil under standard conditions.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ NO ₃	[1]
Molecular Weight	167.16 g/mol	[1]
Appearance	Colorless oil	[1]
Boiling Point	114-115 °C (at 12 Torr)	
Density	1.156 g/cm ³ (Predicted)	
CAS Number	67367-26-4	[1]

Structural Information

The structural formula of **Methyl 2-methoxynicotinate** is presented below, along with its key identifiers.

Identifier	Value
IUPAC Name	methyl 2-methoxypyridine-3-carboxylate
SMILES	<chem>COC(=O)c1cnccc1OC</chem>
InChI	InChI=1S/C8H9NO3/c1-11-8-6(7(9)12-2)4-3-5-10-8/h3-5H,1-2H3

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// Bond edges
C2 -- N1;
C3 -- C2;
C4 -- C3;
C5 -- C4;
C6 -- C5;
N1 -- C6;
C2 -- O_methoxy;
O_methoxy -- C_methoxy;
C3 -- C_ester;
C_ester -- O_carbonyl [style=double];
C_ester -- O_ester;
O_ester -- C_ester_methyl;
}
```

Figure 1. Chemical structure of **Methyl 2-methoxynicotinate**.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Methyl 2-methoxynicotinate**. The following tables summarize the available spectral data.

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.38	dd	1H	H-6 (Pyridine ring)
8.13	dd	1H	H-4 (Pyridine ring)
7.11	dd	1H	H-5 (Pyridine ring)
3.92	s	3H	-OCH ₃ (Methoxy group)
3.81	s	3H	-OCH ₃ (Ester methyl)
Solvent: DMSO-d ₆ , Frequency: 300 MHz[1]			

¹³C NMR Spectroscopy

No experimental ¹³C NMR data for **Methyl 2-methoxynicotinate** is readily available in the public domain. Predicted chemical shifts based on computational models and data from analogous structures are provided below for reference.

Predicted Chemical Shift (δ) ppm	Assignment
~166	C=O (Ester carbonyl)
~162	C-2 (C-OCH ₃)
~150	C-6
~140	C-4
~118	C-5
~115	C-3
~53	-OCH ₃ (Methoxy group)
~52	-OCH ₃ (Ester methyl)

Infrared (IR) Spectroscopy

Specific experimental IR data with peak assignments for **Methyl 2-methoxynicotinate** is not readily available. The following table provides expected characteristic absorption bands based on the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3100-3000	C-H (Aromatic)	Stretching
~2950-2850	C-H (Alkyl)	Stretching
~1730-1715	C=O (Ester)	Stretching
~1600-1450	C=C, C=N (Aromatic Ring)	Stretching
~1300-1000	C-O	Stretching

Mass Spectrometry

m/z	Interpretation
168	[M+H] ⁺

Method: Low-resolution mass spectrometry
(LRMS)[1]

Experimental Protocols

Synthesis of Methyl 2-methoxynicotinate

A general and efficient method for the synthesis of **Methyl 2-methoxynicotinate** is the Fischer esterification of 2-methoxynicotinic acid.[1]

Materials:

- 2-Methoxynicotinic acid (1.0 eq)
- Methanol (excess, as solvent)
- Concentrated Sulfuric Acid (catalytic amount)

- Saturated aqueous Sodium Bicarbonate solution
- Ethyl acetate
- Anhydrous Magnesium Sulfate

Procedure:

- To a solution of 2-methoxynicotinic acid (e.g., 2.00 g, 13.1 mmol) in methanol (e.g., 20 mL), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL).[1]
- Heat the reaction mixture to reflux and maintain for 6 hours.[1]
- After cooling to room temperature, neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with ethyl acetate.
- Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the organic phase under reduced pressure to yield the final product, **Methyl 2-methoxynicotinate**, as a colorless oil.[1]



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Figure 2. Synthesis workflow for **Methyl 2-methoxynicotinate**.

Safety Information

While a specific Safety Data Sheet (SDS) for **Methyl 2-methoxynicotinate** is not readily available, data from structurally similar compounds suggest the following potential hazards. Users should handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Hazard Class	Precautionary Statement(s)
Skin Irritation	H315: Causes skin irritation.
Eye Irritation	H319: Causes serious eye irritation.
Respiratory Irritation	H335: May cause respiratory irritation.

Handling Recommendations:

- Wear protective gloves, clothing, and eye/face protection.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Use only outdoors or in a well-ventilated area.
- Wash hands thoroughly after handling.

Solubility Profile

No specific experimental solubility data for **Methyl 2-methoxynicotinate** has been found. Based on its chemical structure, it is expected to be soluble in a range of common organic solvents.

Solvent	Expected Solubility
Methanol	Soluble
Ethanol	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble
Dichloromethane	Soluble
Ethyl Acetate	Soluble
Water	Sparingly soluble to insoluble

This technical guide is intended for informational purposes for research and development professionals. All procedures should be carried out by trained individuals in a suitable

laboratory setting. Always consult a comprehensive Safety Data Sheet before handling any chemical.

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References

- 1. METHYL 2-METHOXYNICOTINATE | 67367-26-4 [chemicalbook.com]
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